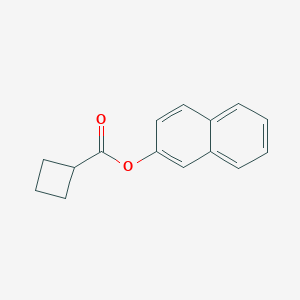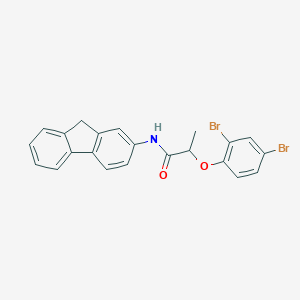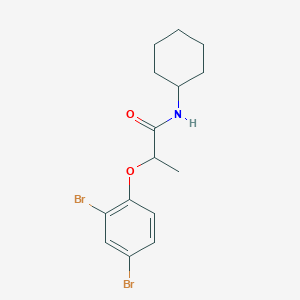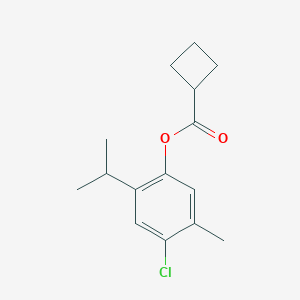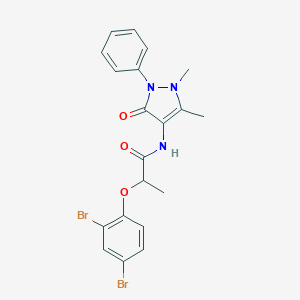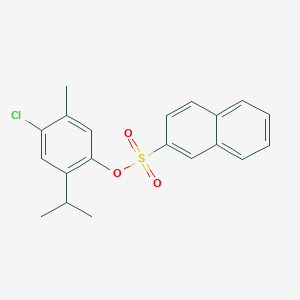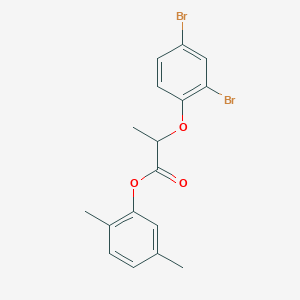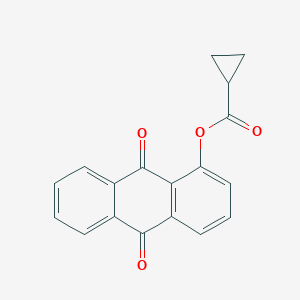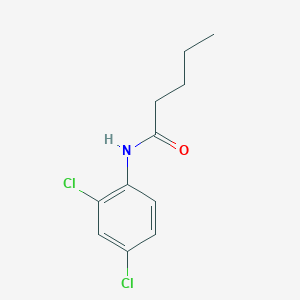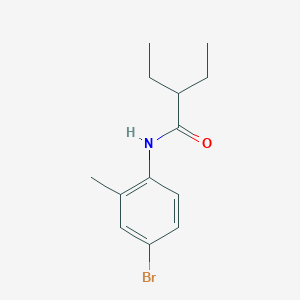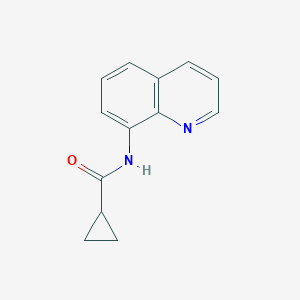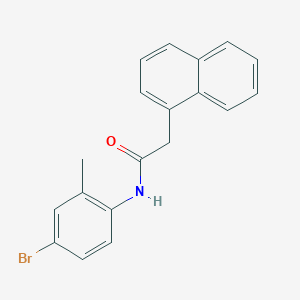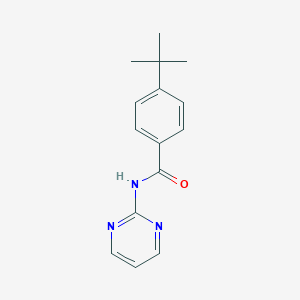
4-tert-butyl-N-(2-pyrimidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(2-pyrimidinyl)benzamide, also known as TBB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TBB is a selective inhibitor of casein kinase 2 (CK2), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
4-tert-butyl-N-(2-pyrimidinyl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. CK2 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancers, and its inhibition by 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been shown to induce apoptosis in cancer cells. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human papillomavirus.
Biochemical and Physiological Effects
4-tert-butyl-N-(2-pyrimidinyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-tert-butyl-N-(2-pyrimidinyl)benzamide induces apoptosis by inhibiting CK2, which plays a crucial role in cell survival. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human papillomavirus. In addition, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-(2-pyrimidinyl)benzamide has several advantages for lab experiments, including its selectivity for CK2 and its ability to inhibit the enzyme competitively. 4-tert-butyl-N-(2-pyrimidinyl)benzamide is also relatively easy to synthesize and purify, making it a cost-effective inhibitor. However, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has some limitations, including its potential toxicity and its relatively low potency compared to other CK2 inhibitors.
Orientations Futures
There are several future directions for the study of 4-tert-butyl-N-(2-pyrimidinyl)benzamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of 4-tert-butyl-N-(2-pyrimidinyl)benzamide. Another area of research is the study of 4-tert-butyl-N-(2-pyrimidinyl)benzamide in combination with other drugs for the treatment of cancer and viral infections. In addition, further studies are needed to investigate the neuroprotective effects of 4-tert-butyl-N-(2-pyrimidinyl)benzamide in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, 4-tert-butyl-N-(2-pyrimidinyl)benzamide is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. 4-tert-butyl-N-(2-pyrimidinyl)benzamide is a selective inhibitor of casein kinase 2 (CK2), an enzyme that plays a crucial role in various cellular processes. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. 4-tert-butyl-N-(2-pyrimidinyl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has several advantages for lab experiments, including its selectivity for CK2 and its ability to inhibit the enzyme competitively. However, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has some limitations, including its potential toxicity and its relatively low potency compared to other CK2 inhibitors. Further studies are needed to investigate the potential therapeutic applications of 4-tert-butyl-N-(2-pyrimidinyl)benzamide in various diseases.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(2-pyrimidinyl)benzamide involves the reaction of 4-tert-butylbenzoyl chloride with 2-aminopyrimidine in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields 4-tert-butyl-N-(2-pyrimidinyl)benzamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-tert-butyl-N-(2-pyrimidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. CK2 is overexpressed in many cancers, and its inhibition by 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been shown to induce apoptosis in cancer cells. 4-tert-butyl-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human papillomavirus. In addition, 4-tert-butyl-N-(2-pyrimidinyl)benzamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C15H17N3O |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
4-tert-butyl-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)12-7-5-11(6-8-12)13(19)18-14-16-9-4-10-17-14/h4-10H,1-3H3,(H,16,17,18,19) |
Clé InChI |
SRKBRGXSZMMNIJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



